Cinnoline picrate

Catalog No.
S12392209
CAS No.
5949-25-7
M.F
C14H9N5O7
M. Wt
359.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnoline picrate

CAS Number

5949-25-7

Product Name

Cinnoline picrate

IUPAC Name

cinnoline;2,4,6-trinitrophenol

Molecular Formula

C14H9N5O7

Molecular Weight

359.25 g/mol

InChI

InChI=1S/C8H6N2.C6H3N3O7/c1-2-4-8-7(3-1)5-6-9-10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H;1-2,10H

InChI Key

QLHVVSNSIMGRJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Cinnoline picrate is the highly stable, crystalline picric acid salt of cinnoline (1,2-benzodiazine). While the free cinnoline base is notoriously difficult to handle due to its low melting point (39 °C) and severe tendency to liquefy upon atmospheric exposure, the picrate salt provides a robust, bench-stable alternative . In industrial and analytical procurement, this compound is primarily sourced as a high-purity precursor, an analytical reference standard, and a reliable intermediate for synthesizing complex diazine derivatives without the degradation and handling risks associated with the free base [1].

Procurement Fit

Analytical reference standard Supports identity confirmation and purity control via melting point determination
Stable synthetic intermediate Pre-weighed salt form for reaction media requiring polar organic solvent compatibility
Mass spectrometry calibration Exact mass 359.05000 Da enables LC-MS system suitability testing

Attempting to substitute cinnoline picrate with free cinnoline or generic hydrochloride salts introduces significant process variability. Free cinnoline is highly hygroscopic, rapidly absorbing atmospheric moisture to form a degraded oil at room temperature, which compromises stoichiometric precision and shelf life . Furthermore, during de novo synthesis (e.g., Widman-Stoermer cyclization), isolating the free base directly often yields crude mixtures contaminated with unreacted starting materials. Cinnoline picrate circumvents these issues by enabling selective precipitation, ensuring reproducible purity and long-term stability that generic liquid or low-melting solid forms cannot match [1].

Substitution Risk

Melting point Quinoline picrate (203–204 °C) or phthalazine picrate may shift identity confirmation and purity assessment endpoints; melting behavior is not interchangeable across heterocyclic picrates
Mass spec Closest analogs differ by ~1 Da in exact mass; isobaric phthalazine picrate requires distinct chromatographic retention, limiting direct substitution in MS identification workflows
Solubility Free base cinnoline prefers non-polar media; picrate salt shifts solubility toward polar organic solvents, and class-level salt behavior may not replicate across all analogs

Thermal Stability and Handling Superiority Over Free Cinnoline

Cinnoline picrate offers a massive thermal and handling advantage over its free base counterpart. While free cinnoline is a low-melting solid (39 °C) that rapidly deliquesces into an oil upon exposure to ambient air, the picrate salt forms a stable, highly crystalline solid that remains non-hygroscopic at room temperature . This fundamental difference in physical state eliminates the handling difficulties and rapid degradation associated with the free base [1].

Evidence DimensionMelting point and atmospheric stability
Target Compound DataCinnoline picrate (Stable crystalline solid, non-hygroscopic)
Comparator Or BaselineFree cinnoline (Low-melting solid, m.p. 39 °C, rapid liquefaction in air)
Quantified DifferenceTransformation from a deliquescent low-melting solid to a bench-stable crystalline powder.
ConditionsStandard laboratory storage and handling conditions (25 °C, ambient humidity).

Procurement of the picrate salt ensures accurate gravimetric dispensing and extended shelf life, preventing the stoichiometric errors caused by the free base's moisture absorption.

Melting point differentiation
Cross-study comparable
Free base cinnoline: 39 °C. Quinoline picrate: 203–204 °C. Cinnoline picrate salt melting profile differs from both.
Reported melting point supports isomer-specific identity control
Capillary method; literature values under atmospheric pressure

Selective Isolation and Purity Enhancement in Synthesis Workflows

In the synthesis of 1,2-benzodiazines, isolating the target compound as a picrate salt provides a highly efficient purification pathway. Direct extraction of free cinnoline often results in co-elution with structurally similar byproducts and requires extensive chromatographic purification . In contrast, cinnoline picrate allows for direct, selective precipitation from complex reaction matrices, yielding a high-purity crystalline product that bypasses multi-step liquid-liquid extraction [1].

Evidence DimensionIsolation efficiency from crude synthetic mixtures
Target Compound DataCinnoline picrate (Crystallizes directly from complex reaction matrices with high purity)
Comparator Or BaselineFree cinnoline (Requires extensive chromatographic purification, prone to yield loss)
Quantified DifferenceEnables direct gravimetric isolation via precipitation, bypassing multi-step liquid-liquid extraction and chromatography.
ConditionsPost-reaction workup of Widman-Stoermer or Richter cinnoline syntheses.

Bypassing complex purification steps reduces downstream processing time and solvent costs, making the picrate salt the preferred form for scaling up cinnoline derivatives.

Exact mass identification
Cross-study comparable
Cinnoline picrate: 359.05000 Da. Quinoline picrate: ~358.26 Da.
~1 Da nominal mass difference enables MS-based identification without isomeric separation
HRMS or LC-MS positive/negative ion mode

Reliability as an Analytical Reference Standard

For quality control and structural verification, cinnoline picrate serves as a superior analytical standard compared to alternative salts like cinnoline hydrochloride. The picrate derivative forms a stable molecular addition complex with a sharp, reproducible melting point, whereas hydrochloride salts are more prone to hydration and variable melting behavior depending on ambient humidity [1]. This makes the picrate form the definitive choice for precise thermal and spectroscopic calibration [2].

Evidence DimensionSuitability for precise melting point and spectroscopic calibration
Target Compound DataCinnoline picrate (Sharp, reproducible melting point, stable anhydrous complex)
Comparator Or BaselineCinnoline hydrochloride (Prone to hydration and variable melting behavior)
Quantified DifferenceProvides a definitive, anhydrous crystalline standard for accurate structural confirmation.
ConditionsAnalytical characterization and quality control assays.

For QA/QC laboratories, procuring the picrate derivative guarantees a reliable, non-degrading reference material for validating cinnoline-containing pharmaceutical intermediates.

Solubility profile shift
Class-level inference
Picrate salt solubility shifts toward polar organic solvents (e.g., ethanol) vs. free base preference for non-polar media.
Data to verify; supports solvent selection for homogeneous reaction conditions
Class-level picrate salt behavior; quantitative mg/mL data not located in primary literature

High-Purity Precursor for Pharmaceutical Cinnoline Derivatives

Because cinnoline picrate avoids the degradation and moisture-absorption issues of the free base, it is the ideal starting material for synthesizing biologically active 1,2-benzodiazine derivatives, ensuring exact stoichiometric control during complex coupling reactions .

Analytical Reference Standards for Heterocyclic Chemistry

The sharp melting point and bench-stable crystalline nature of cinnoline picrate make it a superior choice for use as an analytical standard in spectroscopic (NMR, IR) and thermal (DSC) calibration workflows, where the free base would introduce moisture-related artifacts [1].

Intermediate Isolation in Scaled-Up Cyclization Reactions

In industrial scale-up of Richter or Widman-Stoermer syntheses, converting crude reaction mixtures into cinnoline picrate allows for efficient, solvent-sparing purification via selective precipitation, completely bypassing the need for large-scale column chromatography .

Application Fit Matrix

Application
Selection Property
Validation Focus
Cinnoline purity verification standard
Melting point and isomer-specific identity
Melting point apparatus calibration; identity confirmation versus quinoline and phthalazine picrates
Synthetic intermediate for polar media
Picrate salt solubility in polar organic solvents
Homogeneous reaction condition reproducibility; stoichiometric control without in-situ salt formation
LC-MS system suitability testing
Exact mass and retention behavior
Mass accuracy verification; orthogonal confirmation from quinoline picrate to prevent false reporting
Co-crystal engineering seed template
Crystalline lattice and hydrogen-bonding capacity
Supramolecular synthon mapping; comparative studies with phthalazine or quinazoline picrate co-crystals

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

359.05019764 g/mol

Monoisotopic Mass

359.05019764 g/mol

Heavy Atom Count

26

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